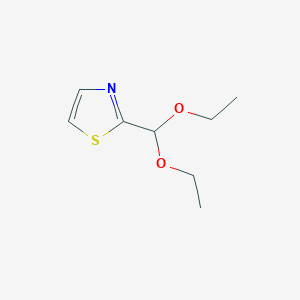
2-(1,1-Diethoxymethyl)thiazole
Übersicht
Beschreibung
2-(1,1-Diethoxymethyl)thiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,1-Diethoxymethyl)thiazole typically involves the reaction of thiazole with diethoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: The compound can be reduced to form thiazolidines, which are saturated analogs of thiazoles.
Substitution: Nucleophilic substitution reactions can occur at the diethoxymethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1,1-Diethoxymethyl)thiazole has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives, which are valuable in organic synthesis and material science.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways involving sulfur and nitrogen heterocycles.
Medicine: Thiazole derivatives, including this compound, have shown potential as antimicrobial, antifungal, and anticancer agents.
Industry: The compound is used in the development of agrochemicals, dyes, and polymers due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-(1,1-Diethoxymethyl)thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The diethoxymethyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The sulfur and nitrogen atoms in the thiazole ring play a crucial role in the compound’s reactivity and interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
2-Methylthiazole: Similar structure but with a methyl group instead of a diethoxymethyl group.
2-Aminothiazole: Contains an amino group, making it more reactive in certain biological applications.
2-Phenylthiazole: Has a phenyl group, which imparts different chemical and physical properties.
Uniqueness: 2-(1,1-Diethoxymethyl)thiazole is unique due to the presence of the diethoxymethyl group, which enhances its solubility and reactivity compared to other thiazole derivatives. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H13NO2S |
|---|---|
Molekulargewicht |
187.26 g/mol |
IUPAC-Name |
2-(diethoxymethyl)-1,3-thiazole |
InChI |
InChI=1S/C8H13NO2S/c1-3-10-8(11-4-2)7-9-5-6-12-7/h5-6,8H,3-4H2,1-2H3 |
InChI-Schlüssel |
NYSNEKLZVZGNCF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C1=NC=CS1)OCC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














